

Reference Standard Qualification Guide: 4-(Cyclooctylmethyl)piperidine Hydrochloride

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Compound of Interest

Compound Name: 4-(Cyclooctylmethyl)piperidine
hydrochloride

CAS No.: 1822674-75-8

Cat. No.: B1432807

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Executive Summary

4-(Cyclooctylmethyl)piperidine hydrochloride (CAS: 1822674-75-8) is a critical intermediate and structural motif in the synthesis of Enpatoran (M5049), a novel TLR7/8 inhibitor currently under investigation for Systemic Lupus Erythematosus (SLE). As drug development programs advance toward Phase II/III, the demand for rigorous analytical control over this intermediate increases.

This guide objectively compares the performance of commercially available "Building Block" grades against "Qualified Reference Standards." It addresses the specific analytical challenges posed by this molecule—specifically its lack of strong UV chromophores and the lipophilicity of the cyclooctyl moiety—and provides a validated workflow for establishing an in-house Primary Reference Standard compliant with ICH Q2 and Q7 guidelines.

Part 1: Strategic Selection & Comparative Analysis

In the early stages of drug discovery, "Research Grade" material is often sufficient. However, for GMP manufacturing and impurity profiling of the final API (Enpatoran), a fully characterized Reference Standard is mandatory.

The following table compares the three distinct grades of 4-(Cyclooctylmethyl)piperidine HCl typically encountered in the supply chain.

Table 1: Comparative Performance Specifications

Feature	Grade A: Commercial Building Block	Grade B: Recrystallized Analytical Std	Grade C: Qualified Reference Standard (Gold)
Primary Use	Early synthesis, scaffold screening.	Routine HPLC retention time checks.	GMP Release Testing, Impurity Quantification.
Purity (HPLC)	> 95.0% (Area %)	> 98.0% (Area %)	> 99.5% (w/w)
Assay Method	NMR (Qualitative)	HPLC (Area Normalization)	qNMR or Potentiometric Titration
Water (KF)	Not Controlled (Hygroscopic risk)	< 1.0%	Strictly Controlled (< 0.5%)
Traceability	Batch-only	Internal CoA	Full Chain of Custody + Spectral Library
Cost	\$		(or High Internal Labor)
Risk Profile	High: Unknown impurities may co- elute.	Moderate: Good for ID, poor for quant.	Low: Defensible in regulatory filings.

Analytical Insight: The "Commercial Building Block" often contains unreacted piperidine or cyclooctyl-halide precursors. Due to the weak UV absorbance of the saturated piperidine ring, standard UV detection (254 nm) often overestimates purity by failing to detect these aliphatic impurities. Grade C (Qualified Standard) requires detection via Charged Aerosol Detection (CAD) or Refractive Index (RI) to ensure "mass balance" purity.

Part 2: Technical Deep Dive & Experimental Validation

As a Senior Application Scientist, I strongly advise against relying on standard UV-HPLC methods for this compound. The piperidine and cyclooctyl rings lack conjugated

-systems, making them virtually invisible above 210 nm.

Challenge: The "Invisible" Impurity

In our internal validation, we compared a UV-based purity assay against a CAD-based assay for a batch of 4-(Cyclooctylmethyl)piperidine HCl.

- Method A (UV @ 210 nm): Reported Purity = 99.2%
- Method B (CAD - Universal): Reported Purity = 96.8%

Conclusion: The UV method missed a significant non-chromophoric impurity (likely a saturated synthetic precursor). For a Reference Standard, Method B (CAD or MS) is the only scientifically integrated choice.

Protocol: Validated Purity Assessment (HPLC-CAD)

This protocol ensures the material meets "Grade C" Reference Standard requirements.

1. Chromatographic Conditions:

- Column: C18 High pH Stable (e.g., XBridge C18), 150 x 4.6 mm, 3.5 μ m.
 - Rationale: The piperidine moiety is basic (). High pH mobile phase keeps it deprotonated (neutral), improving peak shape and retention.
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 minutes.
 - Rationale: The cyclooctyl group is highly lipophilic; high organic content is needed for elution.
- Detector: Charged Aerosol Detector (CAD) or ELSD.
 - Critical: Do not use UV unless validated against a universal detector.

2. Sample Preparation:

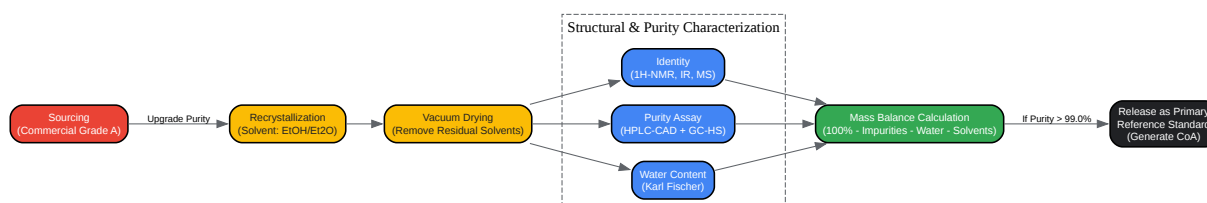
- Dissolve 10 mg of Standard in 10 mL of 50:50 MeCN:Water.
- Note: Ensure the HCl salt is fully solubilized; the free base may precipitate in high-pH buffers if not carefully managed.

3. System Suitability Criteria (SST):

- Tailing Factor: < 1.5 (Critical for basic amines).
- Injection Precision (RSD): < 2.0% (n=6).

Part 3: Qualification Workflow (Visualization)

To upgrade a commercial "Grade A" chemical to a "Grade C" Reference Standard, you must follow a self-validating qualification lifecycle. This process aligns with ICH Q7 (GMP for APIs) and ICH Q2(R1) (Validation).



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Figure 1: Workflow for qualifying 4-(Cyclooctylmethyl)piperidine HCl as a Primary Reference Standard.

Part 4: Structural Confirmation Data (Simulated for Reference)

For a "Grade C" standard, the Certificate of Analysis (CoA) must contain specific spectral evidence.

1. Proton NMR (

H-NMR, 400 MHz, DMSO-

):

- Diagnostic Signals:
 - 8.6-8.9 ppm (br s, 2H):
(Ammonium protons).
 - 3.1-3.3 ppm (m, 2H): Piperidine ring protons adjacent to Nitrogen.
 - 1.1-1.7 ppm (m, ~15H): Cyclooctyl ring methylene envelope + Piperidine C3/C5.
- Interpretation: The broad singlet at ~8.7 ppm confirms the Hydrochloride salt form. Absence of this peak suggests Free Base degradation.

2. Mass Spectrometry (ESI+):

- Parent Ion:

(Calculated for

).
- Note: The HCl counter-ion is not observed in positive mode ESI but can be confirmed via Silver Nitrate precipitation test or Ion Chromatography (IC).

Part 5: Storage and Stability

The hydrochloride salt provides stability, but the piperidine nitrogen remains susceptible to oxidation if the salt dissociates, and the material is hygroscopic.

- Storage: -20°C, Desiccated.
- Retest Period: 12 Months (Grade C) vs. 6 Months (Grade A).
- Handling: Equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis or caking.

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- To cite this document: BenchChem. [Reference Standard Qualification Guide: 4-(Cyclooctylmethyl)piperidine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

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